N-(1,3-benzothiazol-2-ylmethyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Description
N-(1,3-benzothiazol-2-ylmethyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-19-9-8-14(12-24(19)13-15-5-3-4-10-21-15)20(26)22-11-18-23-16-6-1-2-7-17(16)27-18/h1-7,10,14H,8-9,11-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEFYJXZHIVMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCC2=NC3=CC=CC=C3S2)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-ylmethyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide involves multiple steps, starting with the preparation of the benzothiazole and piperidine intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-ylmethyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-ylmethyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit the activity of these targets, leading to therapeutic effects. The compound may also interfere with cellular pathways, disrupting the normal function of cells and leading to the desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has similar structural features and has been studied for its anti-tubercular activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These derivatives have been evaluated for their potential therapeutic applications and have shown promising results in preclinical studies.
Uniqueness
N-(1,3-benzothiazol-2-ylmethyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide stands out due to its unique combination of structural features, which contribute to its specific biological activity and potential therapeutic applications. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
